

# UPGL00004: A Potent Allosteric Inhibitor of Glutaminase C (GAC)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UPGL00004 |           |
| Cat. No.:            | B611595   | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **UPGL00004**, a potent and selective small molecule inhibitor of Glutaminase C (GAC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of **UPGL00004** in the context of cancer metabolism.

### Introduction

**UPGL0004** is a small molecule that acts as a potent, allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] GAC is a splice variant of the GLS gene and plays a critical role in converting glutamine to glutamate.[3] This process is a crucial anaplerotic pathway for the citric acid cycle in many cancer cells, which exhibit an addiction to glutamine for their survival and proliferation.[2][3] **UPGL00004** has demonstrated significant potential in preclinical studies, particularly in models of triple-negative breast cancer, by effectively inhibiting tumor growth.[2][3][4] This guide details the physicochemical properties, mechanism of action, experimental data, and relevant protocols associated with **UPGL00004**.

## **Physicochemical Properties**

The key chemical and physical properties of **UPGL00004** are summarized in the table below.



| Property           | Value                                                                                                                | Reference    |
|--------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Weight   | 534.66 g/mol                                                                                                         | [1][4][5][6] |
| Chemical Formula   | C25H26N8O2S2                                                                                                         | [1][4][5]    |
| CAS Number         | 1890169-95-5                                                                                                         | [1][4][5]    |
| Appearance         | Off-white to gray solid                                                                                              | [1]          |
| Purity             | >97%                                                                                                                 | [6]          |
| Solubility         | DMSO: up to 125 mg/mL                                                                                                | [1][4][6]    |
| Water: Insoluble   | [4]                                                                                                                  |              |
| Ethanol: Insoluble | [4]                                                                                                                  | _            |
| IUPAC Name         | 2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide | [5]          |

### **Mechanism of Action**

**UPGL00004** functions as an allosteric inhibitor of GAC.[2][5] It binds to a site distinct from the active site, inducing a conformational change that locks the GAC tetramer into an inactive state.[7] This prevents the catalytic conversion of glutamine to glutamate, thereby disrupting a critical metabolic pathway for cancer cells. The inhibition of GAC by **UPGL00004** leads to a reduction in glutamine-derived anaplerosis, which in turn decreases the flux through the TCA cycle and inhibits the proliferation of glutamine-dependent tumor cells.[5] **UPGL00004** occupies the same binding site as other well-known GAC inhibitors like CB-839 and BPTES.[2][3]





Click to download full resolution via product page

Figure 1: Glutamine metabolism pathway and the inhibitory effect of UPGL00004 on GAC.

# Experimental Data In Vitro Activity

**UPGL00004** has been shown to be a potent inhibitor of GAC and exhibits strong antiproliferative effects in various cancer cell lines.



| Parameter                    | Value                                         | Cell Line/Target                                  | Reference |
|------------------------------|-----------------------------------------------|---------------------------------------------------|-----------|
| IC50 (GAC inhibition)        | 29 nM                                         | Recombinant GAC                                   | [1][2][6] |
| Kd (Binding affinity)        | 27 nM                                         | Recombinant GAC                                   | [1][6][8] |
| IC50 (Cell<br>proliferation) | 70 nM                                         | MDA-MB-231 (Triple-<br>Negative Breast<br>Cancer) | [1][2]    |
| 129 nM                       | HS578T (Triple-<br>Negative Breast<br>Cancer) | [1][2]                                            |           |
| 262 nM                       | TSE (Triple-Negative<br>Breast Cancer)        | [1][2]                                            | _         |

## **In Vivo Efficacy**

In a patient-derived xenograft (PDX) model of triple-negative breast cancer, **UPGL00004** demonstrated significant tumor growth suppression, particularly when combined with the anti-angiogenic agent bevacizumab.[3][4]

| Animal Model                                                   | Treatment                     | Dosage                                                | Outcome                               | Reference |
|----------------------------------------------------------------|-------------------------------|-------------------------------------------------------|---------------------------------------|-----------|
| NOD/SCID mice<br>with triple-<br>negative breast<br>cancer PDX | UPGL00004                     | 1 mg/kg (i.p.)                                        | Potent tumor<br>growth<br>suppression | [4][8]    |
| UPGL00004 +<br>Bevacizumab                                     | 1 mg/kg + 2.5<br>mg/kg (i.p.) | Complete prevention of detectable tumor size increase | [1][2][8]                             |           |

# Experimental Protocols Recombinant GAC Inhibition Assay



This protocol is a representative method for determining the IC50 of **UPGL00004** against recombinant GAC.

- Protein Expression and Purification: Express recombinant human GAC in E. coli and purify using standard chromatography techniques.[3]
- Assay Conditions: The enzymatic activity of GAC is stimulated by inorganic phosphate.
- Procedure: a. Incubate 50 nM of recombinant GAC with varying concentrations of
   UPGL00004. b. Initiate the enzymatic reaction by adding the substrate, glutamine. c.

   Measure the production of glutamate over time using a coupled assay system or direct detection method. d. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][8]

### **Cell Proliferation Assay**

This protocol outlines a general procedure for assessing the anti-proliferative effects of **UPGL00004** on cancer cell lines.

- Cell Culture: Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231) in complete media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[4]
- Procedure: a. Seed cells into 12-well plates at a density of 1 x 10<sup>4</sup> cells per well.[4] b. After allowing the cells to adhere, treat them with a range of UPGL00004 concentrations. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as MTT, resazurin, or cell counting. e. Calculate the IC50 value by plotting cell viability against the drug concentration.

### In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy of **UPGL00004**.



#### In Vivo Xenograft Study Workflow



Click to download full resolution via product page

Figure 2: A representative workflow for an in vivo patient-derived xenograft (PDX) study.



#### Conclusion

**UPGL00004** is a highly potent and selective allosteric inhibitor of GAC with demonstrated anticancer activity in both in vitro and in vivo models of triple-negative breast cancer. Its wellcharacterized mechanism of action and significant preclinical efficacy, especially in combination therapies, make it a valuable tool for research into cancer metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacokinetic properties and broader anti-tumor spectrum is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. UPGL00004 | Glutaminase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UPGL00004: A Potent Allosteric Inhibitor of Glutaminase C (GAC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611595#upgl00004-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com